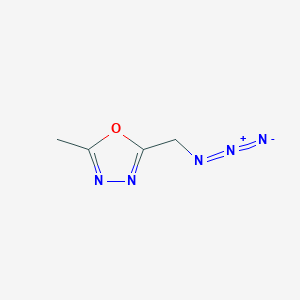

2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(azidomethyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O/c1-3-7-8-4(10-3)2-6-9-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPQPZBCPCGWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Azidomethyl-Oxadiazoles in Drug Discovery

An In-Depth Technical Guide to the Synthesis of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The incorporation of an azidomethyl group onto this versatile heterocycle introduces a powerful chemical handle. The azide functional group is not merely a precursor for an amine; it is a key participant in bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This reaction's high efficiency and specificity make this compound a valuable building block for synthesizing complex molecular architectures, conjugating molecules to biomacromolecules, and developing targeted therapeutic agents.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, detailing the strategic choices behind the synthetic route, a robust experimental protocol, and the critical safety measures required when handling azide compounds.

Synthetic Strategy: A Two-Step Pathway to the Target Molecule

The most reliable and efficient pathway to synthesize the title compound involves a two-step sequence starting from the commercially available precursor, 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole. This strategy is predicated on the well-established principles of nucleophilic substitution.

-

Precursor Acquisition: The starting material, 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (CAS 3914-42-9), is a stable solid and can be procured from various chemical suppliers.[6] Its availability obviates the need for a multi-step synthesis of the oxadiazole core, which typically involves the dehydrative cyclization of N,N'-diacylhydrazine precursors using potent reagents like phosphorus oxychloride (POCl₃).[7]

-

Nucleophilic Substitution: The core of the synthesis is the displacement of the chloride atom with an azide nucleophile. The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions, being significantly more nucleophilic than amines while remaining only weakly basic.[8] This ensures a clean substitution reaction with minimal competing elimination side reactions, which is particularly favorable for a primary halide like the chloromethyl group.

This approach is both efficient and high-yielding, making it suitable for both small-scale research and larger-scale production.

Visualizing the Synthetic Workflow

Mechanistic Insight: The Sₙ2 Reaction Pathway

The conversion of the chloromethyl precursor to the azidomethyl product proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[9][10]

-

Polarization: The carbon-chlorine bond in the precursor is polarized due to the higher electronegativity of chlorine, rendering the carbon atom electrophilic (δ+).[11]

-

Nucleophilic Attack: The azide ion (N₃⁻), a potent nucleophile, attacks this electrophilic carbon atom from the side opposite to the chlorine atom (backside attack).

-

Transition State: A high-energy, five-coordinate transition state is formed transiently, where the azide ion is forming a new bond to the carbon, and the chlorine atom is simultaneously breaking its bond.[11]

-

Inversion and Product Formation: The carbon-chlorine bond breaks completely, with the chloride ion departing as the leaving group. This results in the formation of the carbon-azide bond and an inversion of stereochemistry at the carbon center (though not relevant for this achiral molecule).

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is critical. These solvents solvate the sodium cation but leave the azide anion relatively "bare," enhancing its nucleophilicity and accelerating the reaction rate.[8]

Detailed Experimental Protocol

Materials and Reagents:

-

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole (CAS 3914-42-9)

-

Sodium Azide (NaN₃) (CAS 26628-22-8)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated aq. NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

-

To this stirring solution, add sodium azide (NaN₃, 1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

-

Extract the aqueous phase with ethyl acetate (3 x volumes of water).

-

Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel if necessary, although the product is often obtained in high purity after workup.

Safety and Handling of Azides: A Critical Directive

The use of sodium azide and the generation of organic azides demand strict adherence to safety protocols. Failure to do so can result in severe health consequences or explosive incidents.

-

Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[12][13] It functions as a potent metabolic inhibitor. All manipulations must be performed inside a certified chemical fume hood.[14][15]

-

Explosion Hazard:

-

Heavy Metals: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc) and their salts to form highly shock-sensitive and explosive heavy metal azides.[15][16] NEVER use metal spatulas for handling solid sodium azide; use ceramic or plastic instead.[12][15] Avoid contact with metal pipes; never dispose of azide waste down the drain.[13][16]

-

Acid Reaction: Sodium azide reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[12][15] All solutions should be kept basic.

-

Thermal Instability: While the final organic azide product is generally more stable, it should be stored in a cool, dark place and handled with care, as organic azides can be thermally unstable.

-

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves when handling azides.[15][16]

-

Waste Disposal: All azide-containing waste, including contaminated glassware, pipette tips, and solutions, must be collected as hazardous waste and disposed of according to institutional guidelines.[13][14]

Product Characterization and Data Summary

The successful synthesis of this compound should be confirmed through standard analytical techniques. The table below summarizes the expected data.

| Parameter | Expected Result | Rationale / Key Feature |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small heterocyclic compounds. |

| Yield | > 85% | The Sₙ2 reaction is generally efficient and high-yielding. |

| FT-IR (cm⁻¹) | ~2100 (strong, sharp) | Definitive asymmetric stretch (νₐₛ) of the azide (N₃) group. [17] |

| ~2950-3000 | C-H stretching of methyl and methylene groups. | |

| ~1620 (C=N), ~1050 (C-O-C) | Characteristic stretches for the 1,3,4-oxadiazole ring. | |

| ¹H NMR (CDCl₃) | δ ~2.6 ppm (s, 3H) | Singlet corresponding to the C5-methyl protons. |

| δ ~4.5 ppm (s, 2H) | Singlet corresponding to the C2-methylene (-CH₂N₃) protons. | |

| ¹³C NMR (CDCl₃) | δ ~11 ppm | C5-CH₃ |

| δ ~48 ppm | -CH₂N₃ | |

| δ ~162 ppm | C5 of oxadiazole ring. | |

| δ ~165 ppm | C2 of oxadiazole ring. | |

| Mass Spec (ESI+) | m/z = 140.05 [M+H]⁺ | Corresponds to the protonated molecular ion (C₄H₅N₅O). |

Conclusion

The synthesis of this compound via nucleophilic substitution of its chloromethyl precursor is a robust, efficient, and highly reproducible method. The resulting compound serves as a valuable intermediate for drug development professionals, offering a gateway to a wide array of molecular conjugates and complex structures through the power of azide-based ligation chemistry. The critical importance of adhering to stringent safety protocols when handling azide compounds cannot be overstated and is paramount to the successful and safe execution of this synthesis.

References

-

Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959-1961. Available at: [Link]

-

University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Available at: [Link]

-

The University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Available at: [Link]

-

Katritzky, A. R., et al. (2010). A facile and efficient method for one-pot conversion of alcohols into azides using N-(p-toluenesulfonyl)imidazole (TsIm). ResearchGate. Available at: [Link]

-

Yale Environmental Health & Safety. (n.d.). Sodium Azide. Available at: [Link]

-

University of Illinois Urbana-Champaign Division of Research Safety. (2019). Sodium Azide NaN3. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Available at: [Link]

- Thompson, A. S., et al. (1995). Alcohol to azide sn2 conversion. Google Patents (WO1995001970A1).

-

Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 531, 147-150. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2014). Synthesis of new triazole and oxadiazole containing compound in the azide reaction as an antibacterial drug. Journal of Chemical and Pharmaceutical Research, 6(5), 899-905. Available at: [Link]

-

Save My Exams. (2025). Halogenoalkane Nucleophilic Substitution - IB Chemistry. Available at: [Link]

-

IB Colourful Solutions in Chemistry. (n.d.). Nucleophilic substitution. Available at: [Link]

-

Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology, 10(4), 81-91. Available at: [Link]

-

Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available at: [Link]

-

Gomaa, A. M. (2015). Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. International Journal of Organic Chemistry, 5, 137-150. Available at: [Link]

-

Gellis, A., et al. (2012). A journey through the oxadiazole-based compounds: from synthesis to applications. Expert Opinion on Therapeutic Patents, 22(8), 847-867. Available at: [Link]

-

PubChemLite. (n.d.). 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available at: [Link]

-

Chiacchio, U., et al. (2013). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 17(4), 376-397. Available at: [Link]

-

Ashenhurst, J. (2018). Reactions of Azides. Master Organic Chemistry. Available at: [Link]

-

Expert Opinion on Therapeutic Patents. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available at: [Link]

-

Preprints.org. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

-

CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Available at: [Link]

-

ResearchGate. (n.d.). Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives. Available at: [Link]

-

PubMed. (n.d.). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Available at: [Link]

-

MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available at: [Link]

-

Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. Available at: [Link]

Sources

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. isca.me [isca.me]

- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | CAS 3914-42-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. jchemrev.com [jchemrev.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. savemyexams.com [savemyexams.com]

- 10. IB Colourful Solutions in Chemistry [ibchem.com]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. uthsc.edu [uthsc.edu]

- 15. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 16. ehs.umich.edu [ehs.umich.edu]

- 17. jocpr.com [jocpr.com]

Comprehensive Spectral Profiling: 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole

This guide provides an in-depth technical analysis of the spectral characteristics, synthesis, and handling of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole (CAS: 1000686-15-6). It is designed for researchers in medicinal chemistry utilizing "click" reactions and material scientists working with energetic plasticizers.

Executive Summary

This compound is a bifunctional heterocyclic building block. It combines the bioisosteric properties of the 1,3,4-oxadiazole ring—widely used in drug discovery to improve metabolic stability—with a reactive azidomethyl group (

This compound serves two primary critical functions:

-

Click Chemistry Reagent: It acts as the azide component in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate triazole-linked oxadiazole pharmacophores.

-

Energetic Material Precursor: Due to its high nitrogen content (

) and low

Warning: This compound possesses a high nitrogen-to-carbon ratio, classifying it as a potentially energetic material. Strict safety protocols regarding shock sensitivity and thermal stability must be observed.

Synthesis & Preparation Context

Understanding the spectral impurities requires knowledge of the synthetic route. The compound is typically synthesized via nucleophilic substitution of the chloromethyl precursor.

Synthetic Pathway

The standard protocol involves the reaction of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (CAS 3914-42-9) with sodium azide (

Figure 1: Synthetic workflow for the generation of the target azide from its chloromethyl precursor.

Spectral Data Analysis

The following data is synthesized from standard spectroscopic values for 2-substituted-1,3,4-oxadiazoles and specific characterization of azidomethyl derivatives.

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate diagnostic confirmation of the reaction's success (appearance of the azide band) and the integrity of the oxadiazole ring.

| Functional Group | Wavenumber ( | Intensity | Assignment |

| Azide ( | 2100 – 2160 | Strong | Asymmetric stretching vibration ( |

| Oxadiazole Ring | 1585 – 1600 | Medium | |

| Methyl Group | 2920 – 2980 | Weak | |

| Ether Linkage | 1080 – 1170 | Medium |

Technical Insight: The absence of a broad band at

B. Nuclear Magnetic Resonance ( NMR)

The proton NMR spectrum is simple, consisting of two distinct singlets.

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 4.65 | Singlet (s) | 2H | Methylene protons adjacent to the azide and oxadiazole ring. | |

| 2.58 | Singlet (s) | 3H | Methyl protons at the C5 position of the ring. |

Interpretation Logic:

-

Shift vs. Precursor: The chloromethyl precursor (

) typically resonates around 4.80 ppm . Upon substitution with the azide group, the signal characteristically shifts upfield by approximately -

Purity Check: Any small singlet remaining at 4.80 ppm indicates incomplete conversion of the starting material.

C. NMR Spectroscopy

The carbon spectrum displays four distinct signals.

Solvent:

| Chemical Shift ( | Carbon Type | Assignment |

| 165.2 | Quaternary ( | C2 (Ring carbon attached to azidomethyl) |

| 162.1 | Quaternary ( | C5 (Ring carbon attached to methyl) |

| 45.8 | Secondary ( | Methylene carbon ( |

| 11.1 | Primary ( | Methyl carbon |

Note: The chemical shift of the methylene carbon is significantly shielded compared to benzyl azides (

D. Mass Spectrometry (MS)

Molecular Formula:

| Ion ( | Assignment | Fragmentation Mechanism |

| 140.1 | Protonated molecular ion (ESI+). | |

| 111.1 | Loss of | |

| 97.1 | Loss of |

Safety & Handling Protocols (The "Trustworthiness" Pillar)

This compound is an organic azide with a low Carbon/Nitrogen ratio (

The "Rule of Six" Analysis

The safety of isolating organic azides is often gauged by the equation:

-

For this compound:

. -

Result:

. HIGH HAZARD.

Mandatory Safety Workflow

-

Do Not Distill: Never attempt to distill this compound. Purification should be done via column chromatography or recrystallization below 40°C.

-

Light Protection: Store in amber vials; azides can photodecompose to nitrenes.

-

Metal Avoidance: Do not use metal spatulas or needles (especially Copper or Lead) during isolation, as heavy metal azides are primary explosives. Use glass or Teflon tools.

Figure 2: Critical safety decision tree for handling low C/N ratio organic azides.

References

-

Synthesis of 2-(azidomethyl)oxazoles: Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (2018). PubMed Central. Link

-

Precursor Spectral Data: 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole Properties. Sigma-Aldrich. Link

-

Oxadiazole NMR Characteristics: 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Link

-

Azide Safety Protocols: Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Bräse, S., et al. (2005). Angewandte Chemie. Link

Sources

The 1,3,4-Oxadiazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents is a perpetual challenge in medicinal chemistry, driven by the emergence of drug-resistant pathogens and complex diseases. Within the vast landscape of heterocyclic chemistry, the 1,3,4-oxadiazole ring has emerged as a "privileged structure."[1][2][3] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is not merely a molecular framework but a versatile pharmacophore that endows derivatives with a remarkable spectrum of biological activities.[1][4][5][6][7] Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for amide and ester groups, enhance polarity, metabolic stability, and hydrogen bond-accepting capabilities, making it a highly attractive scaffold for drug design.[2][3][8]

This guide provides a deep dive into the multifaceted biological activities of 1,3,4-oxadiazole derivatives. We will explore the core synthetic strategies, delve into the mechanisms underpinning their major therapeutic applications, present validated experimental protocols, and synthesize structure-activity relationship data to inform future research and development.

I. Foundational Synthetic Strategies: Building the Core Scaffold

The versatility of the 1,3,4-oxadiazole scaffold begins with its accessible synthesis. Numerous methods exist, but most converge on the cyclization of intermediates derived from carboxylic acids and hydrazides.[9] The choice of synthetic route is often dictated by the desired substitution pattern and the tolerance of functional groups on the starting materials.

One of the most common and robust methods involves the oxidative cyclization of acylhydrazones, which are themselves formed from the condensation of an aldehyde and a hydrazide.[4][10] Another widely used approach is the dehydrative cyclization of diacylhydrazines using various reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid.[9]

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Exemplary Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization

This protocol details a common method for synthesizing 1,3,4-oxadiazole derivatives from hydrazides and aldehydes. The rationale for this approach is its often high yield and tolerance for a variety of functional groups on both the hydrazide and aldehyde.

Step 1: Synthesis of the Acylhydrazone Intermediate

-

Dissolve the starting carbohydrazide (0.01 M) in a suitable solvent such as ethanol (25 mL) in a round-bottom flask.

-

Add an ethanolic solution of the desired aromatic aldehyde (0.01 M) to the flask.

-

Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) to protonate the aldehyde's carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydrazide.

-

Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature. The precipitated acylhydrazone product is then collected by filtration, washed with cold ethanol, and dried.

Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole

-

Suspend the synthesized acylhydrazone (0.005 M) in a solvent like glacial acetic acid.

-

Add an oxidizing agent. A common and effective choice is a solution of bromine in acetic acid, added dropwise with stirring. The bromine facilitates the oxidative C-O bond formation required for ring closure.[9] Alternatively, reagents like ceric ammonium nitrate (CAN) or sodium bisulfite (NaHSO₃) can be used.[10][11]

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction via TLC.

-

Once the reaction is complete, pour the mixture into crushed ice.

-

The solid product that precipitates is collected by filtration, washed thoroughly with water to remove any acid residue, and then recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the purified 2,5-disubstituted-1,3,4-oxadiazole.[9]

-

Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9]

II. The Broad Spectrum of Biological Activity

The true value of the 1,3,4-oxadiazole scaffold lies in its extensive range of pharmacological effects. By modifying the substituents at the 2- and 5-positions, researchers can fine-tune the molecule's properties to target a vast array of biological systems.

A. Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities to combat resistant bacteria and fungi.[12] 1,3,4-Oxadiazole derivatives have demonstrated potent activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13]

Mechanism of Action: The antimicrobial effects are varied. Some derivatives function by inhibiting key microbial enzymes. For instance, in fungi, certain derivatives have been shown to target thioredoxin reductase or β-tubulin, disrupting cellular redox balance or cell division, respectively.[14][15] In bacteria, proposed mechanisms include the inhibition of peptide deformylase, an essential enzyme in bacterial protein synthesis.[9]

Data Summary: Antibacterial and Antifungal Activity

| Compound ID | Substituent (R¹) | Substituent (R²) | Target Organism | Activity (MIC, µg/mL) | Reference |

| OZE-I | Cyclopropylcarbonylamino | 5,6,7,8-tetrahydronaphthalen-2-yl | S. aureus | 4 - 16 | [13] |

| OZE-III | Pentanamido | 4-chlorophenyl | S. aureus | 8 - 32 | [13] |

| LMM5 / LMM11 | (Varies) | (Varies) | Candida albicans | 32 | [15] |

| LMM6 | (Varies) | (Varies) | Candida albicans | 8 - 32 | [16] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method is a gold standard for quantifying the antimicrobial potency of a compound.

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final concentration range should typically span from 0.25 to 256 µg/mL.

-

Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

B. Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and 1,3,4-oxadiazole derivatives have emerged as a highly promising class of anticancer agents.[17] Their antiproliferative effects are exerted through diverse and specific mechanisms of action.[18]

Mechanism of Action: The cytotoxicity of these compounds stems from their ability to interfere with critical cellular processes in cancer cells. They have been shown to act as inhibitors of various enzymes and pathways crucial for tumor growth and survival, including:

-

Enzyme Inhibition: Targeting enzymes like histone deacetylase (HDAC), topoisomerase, thymidylate synthase, and various kinases.[17][18][19]

-

Signaling Pathway Modulation: Inhibiting key signaling pathways such as the NF-κB pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[17][20]

-

Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[17]

Caption: Inhibition of the NF-κB pathway by an oxadiazole derivative.[20]

Data Summary: In-Vitro Anticancer Activity

| Compound ID | Target Cell Line | Cancer Type | Activity (IC₅₀, µM) | Reference |

| 76 | MCF-7 | Breast | 0.7 ± 0.2 | [19] |

| 76 | SGC-7901 | Stomach | 30.0 ± 1.2 | [19] |

| 76 | HepG2 | Liver | 18.3 ± 1.4 | [19] |

| 99 | PC-3 | Prostate | 0.67 | [19] |

| 99 | HCT-116 | Colon | 0.80 | [19] |

| CMO | HCCLM3 | Liver | 27.5 | [20] |

C. Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties, often with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[21][22]

Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of the inflammatory response.[23] By blocking COX-2, these compounds reduce the synthesis of prostaglandins, which are pro-inflammatory signaling molecules.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema This is a classic in-vivo model for evaluating acute anti-inflammatory activity.

-

Animal Grouping: Use albino rats (100-200 g), divided into a control group, a standard drug group (e.g., Indomethacin), and test groups for each oxadiazole derivative.[21]

-

Dosing: Administer the test compounds and the standard drug orally, typically suspended in a 1% carboxymethyl cellulose (CMC) solution. The control group receives only the vehicle (1% CMC).[21]

-

Induction of Edema: One hour after dosing, inject a 0.1 mL of 1% carrageenan solution (an inflammatory agent) into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the test group.

D. Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential for developing new antiepileptic drugs.[24][25]

Mechanism of Action: The anticonvulsant effect of many of these compounds is believed to be mediated through the modulation of the GABAergic system. Specifically, they may bind to the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA, which helps to suppress excessive neuronal firing.[11][26]

Experimental Protocol: Maximal Electroshock (MES) Seizure Model The MES test is a widely used model to screen for compounds effective against generalized tonic-clonic seizures.

-

Dosing: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle, and a standard group receives a known anticonvulsant like diazepam or phenytoin.[24][26]

-

Induction of Seizure: After a set period (e.g., 45 minutes post-oral dose), induce a seizure by applying an electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Evaluation: A compound is considered to have provided protection if it abolishes the tonic hind limb extension. The duration of the extension can also be measured, with a significant reduction indicating anticonvulsant activity.[24][26]

E. Other Notable Biological Activities

The therapeutic potential of 1,3,4-oxadiazoles extends even further, with significant research highlighting their efficacy as:

-

Antitubercular Agents: Exhibiting potent activity against Mycobacterium tuberculosis, including drug-resistant strains, often by targeting enzymes like InhA.[4][27][28][29]

-

Antiviral Agents: Demonstrating activity against a range of viruses, including HIV, Hepatitis B and C (HBV, HCV), and Tobacco Mosaic Virus (TMV).[2][3][30]

-

Antidiabetic Agents: Showing potential by inhibiting enzymes like α-amylase and α-glucosidase, which helps to control postprandial hyperglycemia.[31][32][33]

III. Conclusion and Future Perspectives

The 1,3,4-oxadiazole ring is unequivocally a privileged scaffold in medicinal chemistry, offering a foundation for the development of drugs with an exceptionally broad range of biological activities. Its synthetic accessibility allows for extensive structural diversification, enabling the fine-tuning of pharmacological profiles. The activities demonstrated—from antimicrobial and anticancer to anti-inflammatory and anticonvulsant—underscore the immense potential held within this heterocyclic core.

Future research should focus on leveraging computational tools and molecular docking to design derivatives with enhanced potency and selectivity for specific biological targets.[14][27][29] The exploration of hybrid molecules, where the oxadiazole ring is combined with other known pharmacophores, continues to be a fruitful strategy for generating novel and highly active compounds. As our understanding of disease mechanisms deepens, the versatility of the 1,3,4-oxadiazole scaffold ensures it will remain a central and dynamic area of investigation in the ongoing search for next-generation therapeutics.

References

-

Quy, P. T., Manh, T. D., Luan, N. T., & Van, T. N. (2023). 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. Vietnam Journal of Chemistry. [Link]

-

de Oliveira, M. F., Kioshima, É. S., et al. (2020). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology. [Link]

-

Shaik, M., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect. [Link]

-

Leśniak, A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

Kumar, R., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Polycyclic Aromatic Compounds. [Link]

-

Bhat, M. A., & Al-Omar, M. A. (2011). Review on Substituted 1,3,4-OXADIAZOLE and Its Biological Activities. Academia.edu. [Link]

-

Wang, Z., et al. (2018). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry. [Link]

-

Kaur, R., et al. (2021). A mini review on biological potential of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Kumar, S., & Sharma, P. K. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Bollikolla, H. B., & Gabbula, C. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

Sahu, J. K., et al. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development. [Link]

-

Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

-

Rehman, A. U., et al. (2021). Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats. Journal of Chemistry. [Link]

-

Al-Ostoot, F. H., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. [Link]

-

Kumar, S., et al. (2011). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. E-Journal of Chemistry. [Link]

-

Sharma, A., & Kumar, V. (2016). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Cell Science & Therapy. [Link]

-

Svidritskiy, E., et al. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. [Link]

-

Maccioni, E., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules. [Link]

-

Bhardwaj, V., et al. (2013). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Ahsan, M. J., et al. (2009). Synthesis, Antibacterial and Antitubercular Evaluation of Some 1,3,4-Oxadiazole Analogues. Indian Journal of Heterocyclic Chemistry. [Link]

-

Kumar, A., et al. (2022). Synthesis, Characterization and Antidiabetic Evaluation of Sulfonamide in Corporated with 1,3,4-Oxadiazole Derivatives. Research Journal of Pharmacy and Technology. [Link]

-

Kantharaju, & P, S. (2017). Synthesis and Antitubercular Activity of Novel 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. Indian Journal of Heterocyclic Chemistry. [Link]

-

Kumar, R., et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. ACS Omega. [Link]

-

Chandrakantha, B., et al. (2013). Synthesis, characterization, antidiabetic and antioxidant activity of 1,3,4-oxadiazole derivatives bearing 6-methyl pyridine moiety. Der Pharma Chemica. [Link]

-

Kumar, P., et al. (2024). Design, Synthesis and Evaluation of 1, 3, 4-Oxadiazole Derivatives for Antidiabetic Activity. Recent Patents on Anti-Infective Drug Discovery. [Link]

-

Shi, L., et al. (2022). Antiviral Activities of Novel Myricetin Derivatives Containing 1,3,4-Oxadiazole Bisthioether. Molecules. [Link]

-

Wang, Z., et al. (2018). Antimicrobial Activity of 1,3,4-oxadiazole Derivatives Against Planktonic Cells and Biofilm of Staphylococcus Aureus. Future Medicinal Chemistry. [Link]

-

Kioshima, É. S., et al. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. Frontiers in Cellular and Infection Microbiology. [Link]

-

Kumar, A., et al. (2021). An In Vitro Evaluation of Anti-Inflammatory Activity of Newly Synthesized 1,3,4 Oxadiazole Derivatives. Semantic Scholar. [Link]

-

Omar, F. A., et al. (1996). Design, synthesis and antiinflammatory activity of some 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry. [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]

-

Kumar, V., et al. (2023). 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. Current Drug Targets. [Link]

-

Singh, S., & Srivastava, M. (2012). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. Journal of Chemical and Pharmaceutical Research. [Link]

-

Gan, X., et al. (2011). 1,3,4-oxadiazole: a privileged structure in antiviral agents. Current Medicinal Chemistry. [Link]

-

Abd el-Samii, Z. K. (1992). Synthesis and anti-inflammatory activity of some novel 1,3,4-oxadiazole derivatives. Journal of Chemical Technology & Biotechnology. [Link]

-

Wang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Zhejiang University-SCIENCE B. [Link]

-

Głowacka, I. E., & Uliasz, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

Uliasz, M., & Głowacka, I. E. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]

-

Zhang, H., et al. (2020). Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. Bioorganic Chemistry. [Link]

-

Mane, R. A., et al. (2016). Synthesis and antitubercular activity of new 1,3,4-oxadiazoles bearing pyridyl and thiazolyl scaffolds. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Gan, S., et al. (2021). Antibacterial and Antiviral Activities of 1,3,4-Oxadiazole Thioether 4H-Chromen-4-one Derivatives. Journal of Agricultural and Food Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. . [Link]

-

Gan, X., et al. (2011). 1,3,4-Oxadiazole: A Privileged Structure in Antiviral Agents. ResearchGate. [Link]

-

Kamal, A., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Pharmacology. [Link]

-

Singh, G., et al. (2024). Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. ResearchGate. [Link]

-

Kumar, R., et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Semantic Scholar. [Link]

-

Leśniak, A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ProQuest. [Link]

-

Nayak, S. K., et al. (2022). Synthesis, Anticancer and Antiviral Activity Studies of 1,3,4-Oxadiazoles: A Review. Asian Journal of Chemistry. [Link]

Sources

- 1. oaji.net [oaji.net]

- 2. 1,3,4-oxadiazole: a privileged structure in antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. (PDF) Review on Substituted 1,3,4-OXADIAZOLE and Its Biological Activities [academia.edu]

- 6. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 7. jchemrev.com [jchemrev.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 11. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]

- 15. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 16. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijnrd.org [ijnrd.org]

- 18. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 21. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. plu.mx [plu.mx]

- 23. longdom.org [longdom.org]

- 24. thieme-connect.de [thieme-connect.de]

- 25. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. mdpi.com [mdpi.com]

- 28. asianpubs.org [asianpubs.org]

- 29. Synthesis and antitubercular activity of new 1,3,4-oxadiazoles bearing pyridyl and thiazolyl scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 32. derpharmachemica.com [derpharmachemica.com]

- 33. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxadiazole Architect: A Technical Guide to Discovery, Synthesis, and Therapeutic Application

Executive Summary

This technical guide analyzes the synthetic evolution of oxadiazoles, a class of five-membered aromatic heterocycles critical to modern medicinal chemistry.[1][2] We explore the transition from 19th-century thermal cyclizations to contemporary catalytic and one-pot methodologies.[3] The guide focuses on the two most pharmacologically relevant isomers—1,2,4- and 1,3,4-oxadiazoles—providing validated protocols, mechanistic insights, and their application as bioisosteres in FDA-approved therapeutics.

The Pharmacophore: Bioisosterism and Isomerism

Oxadiazoles (

There are four regioisomers, each with distinct stability profiles and synthetic routes:

| Isomer | Common Name | Stability | Key Application |

| 1,2,4-Oxadiazole | Azoxime | Stable | Bioisostere for esters/amides (e.g., Ataluren) |

| 1,3,4-Oxadiazole | Biazole | Stable | Bioisostere for hydrazides/amides (e.g., Raltegravir) |

| 1,2,5-Oxadiazole | Furazan | Stable | High-energy materials, NO donors |

| 1,2,3-Oxadiazole | - | Unstable* | Exists primarily as mesoionic Sydnones |

*The neutral 1,2,3-oxadiazole ring opens to form an

1,2,4-Oxadiazoles: From Tiemann to Superbases

Historical Genesis

The 1,2,4-oxadiazole ring was first synthesized in 1884 by Ferdinand Tiemann and Krüger . They reacted amidoximes with acid chlorides, a method that remains the foundation of "Class I" syntheses. Originally termed "azoximes," their correct structure was later elucidated, establishing the standard for constructing the O-N=C bond.

Synthetic Logic & Mechanism

The synthesis generally proceeds through an O-acylamidoxime intermediate.[3] The critical step is the cyclodehydration of this intermediate.

-

Acylation: The amidoxime oxygen attacks the electrophilic carbonyl of the acid derivative.

-

Cyclization: The amide nitrogen attacks the oxime carbon, eliminating water.

Experimental Protocols

Protocol A: Modern One-Pot Superbase Synthesis (DMSO/NaOH)

Rationale: This method avoids the use of corrosive acid chlorides and high temperatures, utilizing a superbase system to accelerate cyclization at room temperature.

Reagents:

-

Amidoxime (1.0 equiv)[3]

-

Carboxylic Acid Ester (1.2 equiv)

-

Powdered NaOH (2.0 equiv)

-

DMSO (anhydrous)

Procedure:

-

Charge a flame-dried flask with powdered NaOH (2.0 equiv) and anhydrous DMSO (0.5 M concentration relative to amidoxime).

-

Add the amidoxime (1.0 equiv) and stir for 10 minutes to generate the amidoximate anion.

-

Add the carboxylic ester (1.2 equiv) in one portion.

-

Stir vigorously at 20–25 °C for 1–4 hours. Monitor by TLC for the disappearance of amidoxime.

-

Quench: Pour the reaction mixture into ice-cold water (10x reaction volume).

-

Isolation: Filter the resulting precipitate. If no solid forms, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Conventional Tiemann-Krüger Cyclization

Rationale: Best for scale-up when acid chlorides are readily available.[3]

Procedure:

-

Dissolve amidoxime (10 mmol) in Toluene (50 mL).

-

Add Pyridine (11 mmol) as an acid scavenger.

-

Add Acid Chloride (10 mmol) dropwise at 0 °C.

-

Reflux the mixture for 4–6 hours (Dean-Stark trap optional for water removal).

-

Cool, wash with 1N HCl (to remove pyridine), then saturated

. -

Evaporate solvent to yield the 1,2,4-oxadiazole.

Mechanistic Workflow (DOT Visualization)

Figure 1: The stepwise construction of the 1,2,4-oxadiazole core, proceeding from nitrile precursors to the critical cyclodehydration step.

1,3,4-Oxadiazoles: The Stollé Legacy

Historical Genesis

While C. Ainsworth (1965) is credited with isolating the parent unsubstituted 1,3,4-oxadiazole, the synthetic route to substituted derivatives dates back to the early 20th century with the Stollé Cyclization (Robert Stollé, J. Prakt. Chem., 1904).[4] This reaction involves the dehydration of 1,2-diacylhydrazines.

Synthetic Logic & Mechanism

The 1,3,4-isomer is symmetric and typically synthesized via the cyclodehydration of diacylhydrazines (hydrazides acylated with a second carboxylic acid derivative).[5] The reaction requires a dehydrating agent to enforce ring closure.[6]

-

Classical Agents:

, -

Modern Agents: Burgess Reagent, Triflic Anhydride (

), Tosyl Chloride.

Experimental Protocols

Protocol C: Phosphoryl Chloride (

) Cyclodehydration (Stollé Method)

Rationale: The gold standard for synthesizing robust, 2,5-disubstituted 1,3,4-oxadiazoles.

Reagents:

-

Carboxylic Acid Hydrazide (1.0 equiv)[3]

- (Excess, acts as solvent/reagent)

Procedure:

-

Pre-step (if using acid): Combine acid hydrazide (10 mmol) and carboxylic acid (10 mmol) in a round-bottom flask.

-

Add

(5–10 mL). Caution: POCl3 is corrosive and reacts violently with water. -

Reflux the mixture at 100–110 °C for 4–8 hours.

-

Monitoring: Check TLC (MeOH/DCM) for consumption of hydrazide.

-

Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring (exothermic hydrolysis of excess

). -

Neutralization: Adjust pH to ~7–8 using solid

or 10% NaOH solution. -

Isolation: Filter the solid precipitate. Recrystallize from Ethanol.

Protocol D: Oxidative Cyclization of Acylhydrazones

Rationale: A milder alternative using iodine, suitable for sensitive substrates.

Procedure:

-

Dissolve Aldehyde (1.0 equiv) and Hydrazide (1.0 equiv) in Ethanol. Reflux 2h to form Acylhydrazone.

-

Add Iodine (

) (1.1 equiv) and -

Stir at ambient temperature or mild heat (40 °C) for 6–12 hours.

-

Quench with aqueous Sodium Thiosulfate (

) to remove excess iodine. -

Extract with DCM, dry, and concentrate.

Mechanistic Workflow (DOT Visualization)

Figure 2: The Stollé cyclization pathway.[3] The transformation of diacylhydrazine to oxadiazole proceeds via an activated imidoyl intermediate.

Therapeutic Applications & FDA-Approved Drugs[3]

The oxadiazole ring is not merely a linker; it is an active pharmacophore.[2] It modulates physicochemical properties such as LogP and aqueous solubility.

Quantitative Comparison of Oxadiazole Drugs

| Drug Name | Indication | Oxadiazole Isomer | Role of Heterocycle |

| Raltegravir | HIV-1 Integrase Inhibitor | 1,3,4-Oxadiazole | Metal chelating scaffold (Mg2+ binding in active site) |

| Zibotentan | Endothelin Receptor Antagonist | 1,3,4-Oxadiazole | Bioisostere for carboxylic acid; improves potency |

| Ataluren | Duchenne Muscular Dystrophy | 1,2,4-Oxadiazole | Ribosome modulation; planar aromatic core |

| Pleconaril | Antiviral (Picornavirus) | 1,2,4-Oxadiazole | Hydrophobic pocket binding |

| Fasiplon | Anxiolytic | 1,2,4-Oxadiazole | GABA-A receptor modulator |

Case Study: Raltegravir (Isentress)

Raltegravir features a 5-methyl-1,3,4-oxadiazole-2-carbonyl moiety.[3][7][8][9]

-

Function: The oxadiazole ring acts as a planar, electron-deficient system that positions the adjacent carbonyl oxygen and amide nitrogen for chelation with Magnesium (

) ions within the HIV integrase catalytic core. -

Synthesis Insight: The 1,3,4-oxadiazole unit in Raltegravir is typically installed via the reaction of a hydrazide with an activated acid derivative or via the cyclization of a precursor containing the pre-formed acyclic chain.[5]

References

-

Tiemann, F., & Krüger, P. (1884). Ueber Abkömmlinge der Amidoxime (On derivatives of amidoximes). Berichte der deutschen chemischen Gesellschaft, 17(2), 1685-1698. Link

-

Stollé, R. (1904). Ueber die Überführung von Hydrazidin-Derivaten in 1,3,4-Triazole und 1,3,4-Oxadiazole. Journal für Praktische Chemie, 69(1), 145-160. Link

-

Ainsworth, C. (1965). 1,3,4-Oxadiazole.[1][2][4][10][11][12][13][14][15][16][17] Journal of the American Chemical Society, 87(24), 5800–5801. Link

-

PubChem. Raltegravir Compound Summary. National Library of Medicine.[2] Accessed 2026.[2] Link

-

Augustin, M., et al. (2023). Recent Advances in the One-Pot Synthesis of 1,2,4-Oxadiazoles. Molecules, 28(3), 1234. Link

-

Bostock, J.M., et al. (2012). 1,2,4-Oxadiazoles as Bioisosteres. Journal of Medicinal Chemistry, 55(4), 1817–1830. Link

Sources

- 1. 2,5-Dimethyl-1,3,4-oxadiazole|98.10 g/mol|CAS 13148-65-7 [benchchem.com]

- 2. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 3. Raltegravir | C20H21FN6O5 | CID 54671008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,2,3-Oxadiazole_Chemicalbook [chemicalbook.com]

- 7. 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir | C18H19FN4O6 | CID 54737244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. Raltegravir | 518048-05-0 [chemicalbook.com]

- 10. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 11. eurekaselect.com [eurekaselect.com]

- 12. jchemrev.com [jchemrev.com]

- 13. jchemrev.com [jchemrev.com]

- 14. scielo.br [scielo.br]

- 15. Oxadiazole - Wikipedia [en.wikipedia.org]

- 16. ijpsm.com [ijpsm.com]

- 17. researchgate.net [researchgate.net]

Technical Whitepaper: Strategic Applications of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole

[1]

Executive Summary

2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole (CAS: N/A for specific azide, derived from CAS 3914-42-9) represents a high-value "Click-Ready" scaffold.[1] It combines the metabolic stability and pharmacophoric properties of the 1,3,4-oxadiazole ring with the chemoselective reactivity of an organic azide .

This guide outlines the technical utility of this compound as a modular building block. Unlike inert linkers, the oxadiazole core actively contributes to ligand binding via hydrogen bond acceptance and lipophilic modulation. The primary research vector for this molecule is the synthesis of 1,2,3-triazole-linked oxadiazole hybrids —a structural motif increasingly validated in oncology (Thymidylate Synthase inhibition) and antimicrobial research.

Part 1: Structural Analysis & Synthetic Access

The molecule consists of an electron-deficient 1,3,4-oxadiazole ring substituted with a methyl group at the C5 position and an azidomethyl group at the C2 position.

Synthetic Pathway

The synthesis is a self-validating nucleophilic substitution sequence.[1] The precursor, 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole , is commercially available or easily synthesized from aceto-hydrazide and chloroacetyl chloride.[1]

Step-by-Step Synthesis Logic:

-

Precursor Selection: 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (CAS 3914-42-9).[1]

-

Azidation: Nucleophilic displacement of the chloride using Sodium Azide (

). -

Solvent Choice: Polar aprotic solvents (DMF or DMSO) are required to dissolve

and stabilize the transition state.

Visualization of Synthesis & Application

The following diagram illustrates the linear synthesis and the subsequent divergent "Click" applications.

Caption: Figure 1: Synthetic route from chloromethyl precursor to azide scaffold and subsequent Click transformation.[1]

Part 2: Primary Research Vector – Medicinal Chemistry[1][2]

The most potent application of this compound is in Fragment-Based Drug Discovery (FBDD) .[1] By "clicking" this scaffold onto diverse alkynes, researchers generate libraries of 1,2,3-triazole-1,3,4-oxadiazole hybrids .

The "Dual Pharmacophore" Hypothesis

Combining these two heterocycles creates a synergistic effect:

-

1,3,4-Oxadiazole: Acts as a bioisostere for amides/esters but with higher metabolic stability. It often engages in

-stacking interactions.[1] -

1,2,3-Triazole: Formed via the Click reaction, it acts as a rigid linker that mimics a trans-amide bond, positioning the oxadiazole and the R-group (from the alkyne) into specific binding pockets.

Validated Biological Targets

Research indicates high potential in the following therapeutic areas:

| Therapeutic Area | Target Mechanism | Rationale for Scaffold Use |

| Oncology | Thymidylate Synthase (TS) | Oxadiazole-triazole hybrids have shown IC50 values < 2.0 µM against MCF-7 and HepG2 lines, outperforming 5-Fluorouracil in specific assays [1].[1][2] |

| Antimicrobial | Cell Wall Synthesis | The high nitrogen content and lipophilicity allow penetration of bacterial membranes. Hybrids have shown efficacy against S. aureus and E. coli [2].[3] |

| Tubulin Inhibition | Microtubule Assembly | Triazole-linked scaffolds can mimic combretastatin analogues, disrupting tubulin polymerization in cancer cells [3]. |

Part 3: Experimental Technical Guide

Protocol 1: Synthesis of this compound

Safety Warning: Organic azides with a Carbon-to-Nitrogen (C/N) ratio < 3 are potentially explosive.[1] This molecule has a C/N ratio of 4:5 (0.8), making it High Energy . Do not isolate in large quantities. Store in solution if possible.

Reagents:

-

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole (1.0 eq)[1]

-

Sodium Azide (

) (1.5 eq)[1] -

Dimethylformamide (DMF) or Dimethylacetamide (DMA)[1]

-

Ethyl Acetate (for extraction)[1]

Procedure:

-

Dissolution: Dissolve 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole in anhydrous DMF (0.5 M concentration).

-

Addition: Add sodium azide carefully at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of chloride starting material).

-

Workup (Critical): Dilute with cold water. Extract with Ethyl Acetate. Wash the organic layer with brine (3x) to remove DMF.

-

Drying: Dry over anhydrous

. -

Storage: Do not concentrate to dryness if the scale exceeds 100mg. Use the solution directly for the Click reaction to mitigate explosion risk [4].

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol couples the scaffold to a terminal alkyne of interest.[1]

Reagents:

-

Azide Scaffold (from Protocol 1)[1]

-

Terminal Alkyne (1.0 eq)[1]

- (10 mol%)[1]

-

Sodium Ascorbate (20 mol%)[1]

-

Solvent: t-Butanol / Water (1:1)[1]

Procedure:

-

Suspend the alkyne and the azide scaffold in the t-BuOH/Water mixture.

-

Add the Sodium Ascorbate solution, followed immediately by the Copper Sulfate solution.

-

Stir vigorously at room temperature for 12–24 hours. The reaction often proceeds to completion as indicated by the precipitation of the triazole product.

-

Purification: Filter the precipitate or extract with dichloromethane. The 1,2,3-triazole product is generally stable and can be purified via column chromatography.

Part 4: Safety & Stability (The "Rule of Six")[1]

Working with this compound requires strict adherence to azide safety protocols.[1]

The Rule of Six:

Standard safety guidelines suggest that organic azides are safe to handle if the number of carbons + oxygens is at least six times the number of energetic nitrogens (

-

Formula:

-

Analysis:

. This is well below the safety threshold of 3 [5].

Mandatory Precautions:

-

Light Protection: Store reaction vessels wrapped in foil; azides are photosensitive.

-

No Metal Spatulas: Avoid contact with metals (especially copper or lead) during synthesis to prevent formation of highly explosive metal azides.

-

Solution Storage: Never store the pure isolated solid. Keep in solution at low temperatures (-20°C).

References

-

Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives. Source: National Institutes of Health (NIH) / PMC. Relevance: Validates the anticancer potential of the triazole-oxadiazole hybrid scaffold.

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole derivatives. Source: Taylor & Francis Online. Relevance: Comprehensive review of antimicrobial and anticancer applications of the oxadiazole core.[4]

-

The application of click chemistry in the synthesis of agents with anticancer activity. Source: PMC / NIH. Relevance: Details the mechanism of tubulin inhibition using click-chemistry derived heterocycles.

-

Safe Handling of Azides. Source: University of Pittsburgh Safety Manual.[5] Relevance: Authoritative protocols for handling high-energy organic azides and C/N ratio calculations.[1]

-

Azide Compounds - Environmental Health and Safety. Source: Florida State University. Relevance: Defines the "Rule of Six" and storage requirements for unstable organic azides.

-

2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (Precursor Data). Source: Sigma-Aldrich.[1] Relevance: Physical and safety data for the starting material. [1]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. safety.pitt.edu [safety.pitt.edu]

Methodological & Application

Application Note: Using 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole in Click Chemistry

Abstract

This guide details the synthesis, handling, and application of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole (referred to herein as Ox-N3 ) as a high-value building block in Fragment-Based Drug Discovery (FBDD) and bioconjugation. Unlike simple aliphatic azides, the 1,3,4-oxadiazole moiety acts as a bioisostere for esters and amides, conferring metabolic stability and improved solubility to the final conjugate. This document provides rigorous safety protocols due to the compound's low Carbon/Nitrogen (C/N) ratio, alongside optimized CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) methodologies.

Safety & Stability Analysis (Critical)

WARNING: High-Energy Compound Before handling Ox-N3 , all personnel must review the C/N ratio analysis below. This molecule borders the stability limit for organic azides.

| Parameter | Value | Risk Assessment |

| Formula | C₄H₅N₅O | High Nitrogen Content |

| Molecular Weight | 139.12 g/mol | Low MW increases volatility/shock sensitivity |

| (C+O)/N Ratio | (4+1)/5 = 1.0 | BORDERLINE EXPLOSIVE |

Handling Mandates:

-

Do Not Isolate Neat: Never concentrate Ox-N3 to dryness if the scale exceeds 500 mg.

-

Solution Storage: Store as a 0.5 M solution in DMSO or DMF at -20°C.

-

In-Situ Preference: The "One-Pot" protocol (Section 4.2) is strongly recommended to avoid isolation of the azide intermediate.

Molecule Profile & Rationale[1][2][3]

Why use this compound?

In medicinal chemistry, the "click" reaction (forming a 1,2,3-triazole) is often criticized for adding a "dead" linker that increases molecular weight without improving binding affinity. The Ox-N3 scaffold solves this by integrating a pharmacophore directly into the linker.

-

Bioisosterism: The 1,3,4-oxadiazole ring mimics the electronics and geometry of ester (-COO-) and amide (-CONH-) bonds but resists hydrolysis by esterases/amidases.

-

Rigidification: It introduces a rigid spacer between the triazole and the rest of the molecule, reducing entropic penalty upon binding.

-

Solubility: The nitrogen-rich heterocycle participates in hydrogen bonding, often improving the aqueous solubility of lipophilic fragments.

Synthesis & Preparation

Pathway Overview

The synthesis proceeds from acetohydrazide via a chloromethyl intermediate.

Figure 1: Synthetic route from commercial precursors to the clickable oxadiazole scaffold.

Protocol A: Preparation of Stock Solution (Recommended)

Avoid isolating the solid azide. Prepare a standardized stock solution.

Reagents:

-

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole (Commercial or synthesized via POCl₃ cyclization).

-

Sodium Azide (NaN₃).

-

Solvent: Anhydrous DMF or DMSO.

Procedure:

-

Dissolution: In a fume hood behind a blast shield, dissolve 1.0 mmol (132 mg) of the chloromethyl precursor in 2.0 mL of anhydrous DMF.

-

Azidation: Add 1.2 mmol (78 mg) of Sodium Azide.

-

Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Note: Heating is not required and increases risk.

-

Workup (Solution Phase):

-

Dilute with 10 mL EtOAc.

-

Wash gently with water (2 x 5 mL) to remove excess NaN₃ and salts.

-

Dry the organic layer over MgSO₄.[1]

-

Do not evaporate to dryness.

-

Determine concentration via NMR (using an internal standard like mesitylene) or assume ~90% yield for calculation.

-

Store as a solution (approx 0.1–0.5 M).

-

Click Chemistry Protocols

Standard CuAAC Bioconjugation

For labeling alkyne-modified proteins or small molecules using the Ox-N3 stock solution.

Reagents:

-

Alkyne Component: Terminal alkyne (1.0 equiv).

-

Azide: Ox-N3 stock solution (1.2 – 1.5 equiv).

-

Reductant: Sodium Ascorbate (10–20 mol%).

-

Ligand: THPTA or TBTA (5–10 mol%) to protect biomolecules from oxidative damage.

Step-by-Step:

-

Mix: Dissolve the alkyne substrate in tBuOH/Water (1:1) or DMSO.[3]

-

Add Azide: Add the calculated volume of Ox-N3 stock solution.

-

Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA (1:2 ratio) in water. Incubate for 5 mins.

-

Initiate: Add the Catalyst Premix to the reaction, followed immediately by the Sodium Ascorbate solution.

-

Incubate: Stir at RT for 1–2 hours.

-

Quench: Add a chelator (e.g., EDTA) to remove copper before purification.

One-Pot "In-Situ" Synthesis (Safety Optimized)

Best for library synthesis. Generates the potentially explosive azide and consumes it immediately.

Concept: The chloromethyl precursor is treated with NaN₃, and the alkyne is added before the azide is fully generated/isolated, or in a sequential one-pot manner.

Figure 2: One-pot workflow minimizing exposure to the organic azide.

Protocol:

-

Combine 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (1.0 equiv) and NaN₃ (1.1 equiv) in DMSO/Water (7:3).

-

Stir for 2 hours at RT. (Conversion to azide is typically quantitative).

-

Without workup , add the Alkyne (1.0 equiv).

-

Add CuSO₄ (5 mol%) and Sodium Ascorbate (10 mol%).

-

Stir overnight.

-

Purification: The final triazole-oxadiazole product is stable. Extract with EtOAc or purify directly via preparative HPLC.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Copper Oxidation | Degas solvents (bubble N₂). Increase Ascorbate to 20 mol%. |

| Precipitation | Poor Solubility | Switch solvent system to DMSO/tBuOH. The oxadiazole is polar; ensure the alkyne is soluble. |

| Byproducts | Azide Decomposition | Ox-N3 is sensitive to light and heat. Keep reaction < 40°C and in the dark. |

| Safety Concern | Solid Azide Formation | If a white solid precipitates during Step 1, DO NOT SCRAPE . Redissolve immediately in DMSO. |

References

-

Synthesis of 1,3,4-Oxadiazoles: Somani, R. R., & Shirodkar, P. Y. (2009). "Oxadiazoles: A biologically important heterocycle."[4][5][6] Der Pharma Chemica, 1(1), 130-140. Link

-

Safety of Organic Azides: Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240. Link

-

Click Chemistry Mechanism: Himo, F., et al. (2005).[2] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Ligand." Journal of the American Chemical Society, 127(1), 210-216. Link

-

Oxadiazoles in Drug Discovery: Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817-1830. Link

-

One-Pot Azide Generation: Barral, K., et al. (2007). "In Situ Generation of Azides for Click Chemistry." Organic Letters, 9(9), 1809-1811. Link

Sources

- 1. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jenabioscience.com [jenabioscience.com]

- 3. Azides for "Click Chemistry" - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. jocpr.com [jocpr.com]

Strategic Deployment of 1,3,4-Oxadiazole Scaffolds in Medicinal Chemistry

Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The Bioisosteric Advantage

The 1,3,4-oxadiazole ring is not merely a linker; it is a privileged structure in modern drug design, acting as a robust bioisostere for carboxylic acids, esters, and carboxamides.[1] Its planar, electron-deficient nature allows it to participate in

Key Pharmacological Advantages:

-

Metabolic Stability: Unlike esters and amides, the 1,3,4-oxadiazole ring is resistant to rapid hydrolysis by esterases and amidases, significantly extending plasma half-life (

). -

Lipophilicity Modulation: It often lowers logP compared to carbocycles, improving water solubility while maintaining membrane permeability.

-

Target Engagement: The nitrogen atoms act as hydrogen bond acceptors, critical for binding in the ATP-binding pockets of kinases (e.g., VEGFR) or the active sites of bacterial enzymes (e.g., FabI).

Strategic Design & SAR

When integrating a 1,3,4-oxadiazole core, the substitution pattern at the 2- and 5-positions determines the therapeutic trajectory.

| Feature | Chemical Consequence | Biological Implication |

| Electronic Character | Electron-deficient aromatic ring | High affinity for electron-rich protein pockets; susceptible to nucleophilic attack if not substituted correctly. |

| H-Bonding | N3 and N4 are acceptors | Critical for interaction with Ser/Thr residues in kinase hinge regions. |

| 2,5-Substitution | Vectors are ~134° apart | Mimics the geometry of trans-amide bonds, positioning substituents for optimal receptor fit. |

Visualizing the Bioisosteric Logic

The following diagram illustrates the structural rationale for replacing labile groups with the oxadiazole scaffold.

Figure 1: Transition from labile carbonyl linkers to the stable 1,3,4-oxadiazole scaffold.

Application Note: Oncology (Kinase & Receptor Inhibition)

Context: The 1,3,4-oxadiazole moiety is central to Zibotentan (Endothelin A receptor antagonist) and experimental VEGFR-2 inhibitors. In these systems, the ring functions as a flat anchor that orients the "warhead" into the hydrophobic pocket of the receptor.

Protocol A: Robust Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

While oxidative cyclization of hydrazones (using

Mechanism: The reaction proceeds via an imidoyl chloride intermediate, followed by intramolecular nucleophilic attack of the acyl oxygen.

Materials

-

Substrate: 1 equivalent (eq) Carboxylic Acid Hydrazide (Precursor).

-

Reagent: 1 eq Carboxylic Acid (Substituent donor).

-

Cyclizing Agent: Phosphorus Oxychloride (

) (Excess, acts as solvent/reagent). -

Workup: Crushed ice, Sodium Bicarbonate (

), Ethyl Acetate.

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser and a

guard tube, mix the carboxylic acid hydrazide (10 mmol) and the corresponding carboxylic acid (10 mmol). -

Cyclization: Add

(5–10 mL) carefully. Caution: -

Reflux: Heat the reaction mixture to reflux (105–110°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Quenching (Critical Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (~200g) with vigorous stirring. This hydrolyzes excess

to phosphoric acid. -

Neutralization: Adjust the pH of the aqueous slurry to ~8 using solid

or 10% NaOH solution. This precipitates the product. -

Isolation: Filter the solid precipitate. Wash with cold water (

mL). -

Purification: Recrystallize from ethanol or purify via column chromatography if necessary.

Experimental Workflow Diagram

Figure 2: Standard workflow for POCl3-mediated synthesis of 1,3,4-oxadiazoles.

Application Note: Infectious Disease (Antimicrobial)

Context: With the rise of multidrug-resistant (MDR) bacteria, 1,3,4-oxadiazoles have emerged as potent inhibitors of Enoyl-ACP reductase (FabI) , a key enzyme in bacterial fatty acid biosynthesis (FAS-II pathway). Unlike eukaryotic FAS (Type I), the bacterial system is discrete, making FabI a selective target with low host toxicity.

Protocol B: MIC Determination via Broth Microdilution

To validate the antimicrobial efficacy of synthesized oxadiazoles, a precise Minimum Inhibitory Concentration (MIC) assay is required.

Materials

-

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

-

Media: Mueller-Hinton Broth (MHB).

-

Indicator: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual endpoint.

-

Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Step-by-Step Methodology

-

Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in MHB. -

Plate Setup: Use a 96-well sterile microplate. Add 100 µL of MHB to all wells.

-

Compound Dilution:

-

Dissolve the 1,3,4-oxadiazole derivative in DMSO (stock 1 mg/mL).

-

Add 100 µL of stock to Column 1.

-

Perform serial 2-fold dilutions from Column 1 to Column 10. Discard 100 µL from Column 10.

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells in Columns 1–11 (Column 11 is Growth Control). Column 12 is Sterility Control (Media only).

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 30 µL of Resazurin solution. Incubate for 2–4 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of dye).

-

MIC Value: The lowest concentration (well) that remains blue.

-

Mechanism of Action: FabI Inhibition[2]

Figure 3: Inhibition of the bacterial FAS-II pathway by 1,3,4-oxadiazole derivatives.

References

-